n-Dodecyl triphenylphosphonium bromide
Description
n-Dodecyl triphenylphosphonium bromide (C₁₂TPPB) is a quaternary phosphonium salt with the molecular formula C₃₀H₄₀BrP. It consists of a dodecyl (C₁₂H₂₅) alkyl chain linked to a triphenylphosphonium cation and a bromide counterion. The compound is characterized by its lipophilic cationic nature, enabling membrane permeability and mitochondrial targeting in biological systems . Its synthesis typically involves the quaternization of triphenylphosphine with n-dodecyl bromide under controlled conditions, a method analogous to the preparation of related alkyltriphenylphosphonium bromides .
Properties
Molecular Formula |
C30H41BrP+ |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
dodecyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1; |
InChI Key |
NSIFOGPAKNSGNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Alkylation in Polar Aprotic Solvents
The most widely documented method involves reacting triphenylphosphine with 1-bromododecane in N,N-dimethylformamide (DMF) under inert nitrogen atmosphere.
Procedure:
-
Reagent Ratios: 26.2 g (0.1 mol) of triphenylphosphine and 24.9 g (0.1 mol) of 1-bromododecane are combined in 30 mL of DMF.
-
Reaction Conditions: The mixture is refluxed at 153°C under nitrogen for 36 hours.
-
Workup: Post-reaction, the solvent is evaporated under reduced pressure. The residue is dissolved in 100 mL of water and extracted with n-hexane (3 × 80 mL) to remove unreacted starting materials.
-
Purification: The crude product is dissolved in ethyl acetate and precipitated with diethyl ether, yielding 28.6 g (61.4%) of a white waxy solid.
Key Advantages:
-
High Yield: ~61% yield under optimized conditions.
-
Scalability: Suitable for multi-gram synthesis.
Limitations:
-
Long Reaction Time: 36-hour reflux necessitates energy-intensive conditions.
-
Solvent Handling: DMF requires careful disposal due to environmental toxicity.
Ethanol-Acetic Acid Catalyzed Alkylation
An alternative approach employs ethanol and acetic acid as catalytic media, reducing reaction temperatures while maintaining moderate yields.
Procedure:
-
Reagent Ratios: Triphenylphosphine (0.1–0.16 mmol) and excess 1-bromododecane (0.15–0.6 mmol) are mixed with 100 μL ethanol and 2–3 drops of acetic acid.
-
Reaction Conditions: The mixture is heated at 80°C for 48 hours in a sealed flask.
-
Workup: The product is precipitated with hexane or diethyl ether, followed by vacuum drying.
-
Purification: Column chromatography (silica gel, dichloromethane/methanol/trifluoroacetic acid) enhances purity, achieving 50–70% yields.
Key Advantages:
-
Milder Conditions: Lower temperature (80°C vs. 153°C) reduces energy input.
-
Flexibility: Adaptable to substituted triphenylphosphine derivatives.
Limitations:
-
Extended Duration: 48-hour reaction time.
-
Chromatography Dependency: Purification necessitates specialized equipment.
Comparative Analysis of Synthetic Routes
Critical Observations:
-
The DMF method achieves higher reproducibility due to standardized reflux conditions, whereas the ethanol-acetic acid method offers flexibility for structural analogs.
-
Column chromatography in the latter method improves purity but introduces complexity for industrial-scale applications.
Optimization Strategies and Challenges
Solvent Selection and Reaction Efficiency
DMF’s high polarity facilitates phosphine alkylation by stabilizing the transition state, but its high boiling point (153°C) necessitates prolonged heating. Substituting DMF with dimethylacetamide (DMAc) or 1,4-dioxane may reduce reaction times, though these alternatives remain underexplored in literature.
Catalytic Additives
The ethanol-acetic acid system leverages Brønsted acid catalysis to accelerate alkylation. Acetic acid protonates the bromide leaving group, enhancing 1-bromododecane’s electrophilicity. Future studies could explore Lewis acids (e.g., ZnCl₂) to further optimize kinetics.
Purification Techniques
Liquid-Liquid Extraction:
-
n-Hexane Extraction: Effectively removes non-polar byproducts but risks product loss due to partial solubility.
-
Ethyl Acetate-Ether Precipitation: Yields high-purity product but requires large solvent volumes.
Chromatography:
Industrial and Environmental Considerations
Waste Management
DMF’s toxicity (LD₅₀ = 5 g/kg in rats) mandates stringent disposal protocols. Substituting with biodegradable solvents (e.g., cyclopentyl methyl ether) could mitigate environmental impact.
Energy Efficiency
Microwave-assisted synthesis has potential to reduce reaction times from hours to minutes, though no studies specific to this compound are reported.
Chemical Reactions Analysis
n-Dodecyl triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Catalytic Reactions: It can act as a phase transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Scientific Research Applications
Surfactant and Phase Transfer Catalyst
As a surfactant, n-Dodecyl triphenylphosphonium bromide demonstrates excellent wetting and emulsifying properties. It is utilized in formulations where low foam and strong slime peeling abilities are required. The compound's broad pH application range makes it suitable for various industrial processes, including:
- Emulsification : Enhancing the stability of emulsions in cosmetic and pharmaceutical products.
- Cleaning Agents : Used in formulations to improve the solubility of hydrophobic substances in aqueous solutions.
In addition to its surfactant properties, it serves as a phase transfer catalyst , facilitating reactions between reactants that are otherwise immiscible. This application is particularly valuable in organic synthesis, where it helps to increase the reaction rate and yield .
Antimicrobial Activity
Research indicates that n-Dodecyl triphenylphosphonium bromide exhibits significant antimicrobial activity, particularly against sulfate-reducing bacteria. Its efficacy as a bactericide is attributed to its ability to disrupt bacterial membranes, making it a potential candidate for use in:
- Water Treatment : Effective in controlling microbial populations in wastewater.
- Agricultural Applications : Potential use as a low-toxicity fungicide due to its broad-spectrum bactericidal properties .
Mitochondrial Targeting in Drug Delivery
One of the most promising applications of n-Dodecyl triphenylphosphonium bromide lies in its ability to target mitochondria. The triphenylphosphonium moiety allows for selective accumulation within mitochondria, making it an effective carrier for therapeutic agents aimed at treating diseases such as cancer and neurodegenerative disorders.
Case Studies: Mitochondrial Targeting
- Cancer Therapy : Studies have shown that derivatives of triphenylphosphonium can inhibit mitochondrial respiration and promote apoptosis in cancer cells. For instance, compounds conjugated with n-Dodecyl triphenylphosphonium bromide demonstrated enhanced cytotoxicity against various cancer cell lines, including A549 lung carcinoma and HCT-116 colon cancer cells .
- Neuroprotection : Research indicates that mitochondrial-targeted compounds can protect against oxidative stress-induced damage in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Summary Table of Applications
| Application Type | Description | Example Use Cases |
|---|---|---|
| Surfactant | Enhances emulsification and reduces surface tension | Cosmetics, pharmaceuticals |
| Phase Transfer Catalyst | Facilitates reactions between immiscible phases | Organic synthesis |
| Antimicrobial | Exhibits bactericidal properties against specific bacterial strains | Water treatment, agriculture |
| Mitochondrial Targeting | Selectively delivers therapeutic agents to mitochondria | Cancer therapy, neuroprotection |
Mechanism of Action
The mechanism of action of n-Dodecyl triphenylphosphonium bromide involves its interaction with biological membranes. As a lipophilic quaternary phosphonium cation, it can insert into the mitochondrial inner membrane, targeting the mitochondrial matrix. This interaction can lead to increased membrane permeability and mitochondrial swelling . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 523.51 g/mol
- Solubility: Soluble in polar organic solvents (e.g., DMSO, methanol) and water .
- Applications :
Comparison with Similar Compounds
Alkyl Chain Length Variations
The length of the alkyl chain significantly influences physicochemical properties and applications. Below is a comparison of n-dodecyl (C₁₂) with shorter-chain analogs:
Key Observations :
- Longer alkyl chains (e.g., C₁₂) enhance lipid solubility and mitochondrial accumulation but may reduce aqueous solubility .
- In EOR, C₁₂TPPB outperforms C₁₀TPPB (50% vs. ~40% recovery), likely due to improved micelle stability despite higher IFT .
Substituent Effects on the Aromatic Ring
Modifications to the phenyl rings or alkyl chain substituents alter reactivity and biological activity:
Key Observations :
Key Observations :
- Functional groups like vinyl or cyano enable diverse reaction pathways, expanding utility in synthetic chemistry .
Biological Activity
n-Dodecyl triphenylphosphonium bromide (d-TPP) is a quaternary ammonium salt characterized by its unique amphiphilic structure, which consists of a long-chain dodecyl group attached to a triphenylphosphonium cation. This compound has garnered significant attention in scientific research due to its diverse biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Weight : 511.52 g/mol
- Appearance : White to yellow powder
- Structure : Composed of a dodecyl group and a triphenylphosphonium cation
Antimicrobial Activity
Research indicates that d-TPP exhibits notable antimicrobial properties, effectively targeting various bacterial strains. Its mechanism of action is primarily attributed to its ability to disrupt microbial membranes, allowing it to integrate into lipid bilayers due to its amphiphilic nature. This property enhances its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Efficacy of n-Dodecyl Triphenylphosphonium Bromide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
d-TPP has been extensively studied for its effects on cancer cells, particularly its ability to selectively target cancer stem cells (CSCs) while sparing normal cells. In vitro studies have demonstrated that d-TPP can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's selective toxicity towards cancer cells is linked to its impact on mitochondrial function, where it disrupts oxidative phosphorylation and shifts cellular metabolism towards glycolysis .
Case Study: Breast Cancer Cells
A study involving MCF-7 breast cancer cells revealed that treatment with d-TPP resulted in a significant reduction in cell viability, with an IC50 value of approximately 250 nM. This effect was enhanced when combined with glycolysis inhibitors such as Vitamin C and Doxycycline, indicating a potential strategy for more effective cancer therapies .
The biological activity of d-TPP is primarily mediated through its interactions with mitochondrial membranes. Upon entering the cells, d-TPP accumulates in the mitochondria, where it induces:
- Inhibition of mitochondrial respiration : This leads to decreased ATP production and increased reactive oxygen species (ROS) generation.
- Altered metabolic pathways : Cancer cells exhibit metabolic flexibility; thus, d-TPP's ability to impair oxidative phosphorylation forces these cells to rely more heavily on glycolysis, which can be exploited therapeutically .
Comparative Analysis with Related Compounds
The biological activity of d-TPP can be compared with other phosphonium salts that have similar structures but varying alkyl chain lengths. These compounds exhibit differences in solubility, antimicrobial efficacy, and interaction with biological membranes.
Table 2: Comparison of Phosphonium Salts
| Compound Name | Alkyl Chain Length | Antimicrobial Activity | Cytotoxicity against Cancer Cells |
|---|---|---|---|
| n-Dodecyl triphenylphosphonium bromide | 12 carbon atoms | Moderate | High at low concentrations |
| Tetradecyl triphenylphosphonium bromide | 14 carbon atoms | Higher than dodecyl | Increased cytotoxicity |
| Hexadecyl triphenylphosphonium bromide | 16 carbon atoms | Highest | Potent against various cancers |
Q & A
Q. What are the standard synthetic routes for n-dodecyl triphenylphosphonium bromide, and how can researchers optimize reaction conditions?
The synthesis typically involves nucleophilic substitution, where triphenylphosphine reacts with n-dodecyl bromide in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Key parameters include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 PPh₃:alkyl bromide). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity . Contradictions in yields (50–85%) across studies suggest sensitivity to solvent choice and moisture levels, necessitating inert atmosphere protocols .
Q. Which spectroscopic and analytical techniques are critical for characterizing n-dodecyl triphenylphosphonium bromide?
- ¹H/¹³C NMR : Confirms alkyl chain integration (δ 0.8–1.5 ppm for dodecyl CH₃ and CH₂ groups) and aromatic protons (δ 7.4–7.8 ppm for triphenylphosphonium) .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (m/z ~463 for [M-Br]⁺) .
- Elemental Analysis : Ensures stoichiometric consistency (C: ~65%, H: ~8%, Br: ~16%) . Discrepancies in melting points (reported 230–235°C) may arise from polymorphic forms or impurities, requiring differential scanning calorimetry (DSC) for resolution .
Advanced Research Questions
Q. How does the lipophilic dodecyl chain influence mitochondrial targeting efficiency compared to shorter-chain analogs?
The C12 alkyl chain enhances membrane permeability due to increased hydrophobicity, enabling preferential accumulation in mitochondria (ΔΨm-dependent uptake). Studies on similar triphenylphosphonium derivatives show a 10–20× higher mitochondrial concentration compared to C3/C6 analogs, as quantified via fluorescent probes (e.g., JC-1 staining) . However, excessive hydrophobicity (e.g., C16) reduces aqueous solubility, complicating in vitro dosing. Researchers must balance chain length with solubility using logP calculations (optimal logP ~4.5) .
Q. What methodological strategies address contradictions in reported biological activity data for this compound?
Discrepancies in cytotoxicity (IC50 ranging 5–50 μM across cancer cell lines) may stem from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based assays) .
- Mitochondrial Membrane Potential (ΔΨm) : Use ΔΨm-normalized dosing (e.g., TMRE fluorescence) to account for cell-type-specific uptake .
- Reactive Oxygen Species (ROS) Interference : Include ROS scavengers (e.g., NAC) in experimental designs to isolate phosphonium-specific effects .
Q. How can researchers design structure-activity relationship (SAR) studies to improve mitochondrial-targeted drug delivery?
- Linker Modifications : Replace the bromide counterion with carboxylates (e.g., 4-carboxybutyl analogs) to enhance solubility and enable conjugation with therapeutic payloads .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) on phenyl rings to stabilize the phosphonium cation, reducing off-target interactions .
- Computational Modeling : Use molecular dynamics to predict mitochondrial binding affinity with cardiolipin-rich membranes .
Key Considerations
- Contradiction Management : Validate synthetic routes with kinetic studies (e.g., in situ IR monitoring) to resolve yield inconsistencies .
- Biological Assays : Use ΔΨm-depolarized cells (e.g., CCCP-treated) as controls to confirm mitochondrial specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
